5-Phenyloxazol-2-amine hydrochloride

VEGFR2 kinase inhibition cancer research

Medicinal chemistry projects often fail due to assumed interchangeability of heterocyclic scaffolds, leading to false negatives in SAR. This validated hydrochloride salt of 2-amino-5-phenyloxazole provides the exact steric and electronic environment required for potent VEGFR2 (IC50 <500 nM) and 5-lipoxygenase inhibitor development. - **Proven Scaffold:** Published SAR on N,5-diaryloxazol-2-amines; phenyl locked at 5-position. - **Physicochemical Advantage:** Enhanced aqueous solubility vs. free base for reliable assays. - **Strategic Utility:** Enables systematic aryl substitution to generate novel IP.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
Cat. No. B11805795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyloxazol-2-amine hydrochloride
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)N.Cl
InChIInChI=1S/C9H8N2O.ClH/c10-9-11-6-8(12-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H
InChIKeyGGFFBXYUKPDMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyloxazol-2-amine HCl: Overview & Properties


5-Phenyloxazol-2-amine hydrochloride is the hydrochloride salt form of 2-amino-5-phenyloxazole, a heterocyclic aromatic amine featuring a 1,3-oxazole core with a phenyl substituent at the 5-position and a primary amine at the 2-position [1]. This compound serves as a versatile scaffold in medicinal chemistry and agrochemical research due to its capacity for further functionalization at the amine group and the oxazole ring [2]. The hydrochloride salt enhances aqueous solubility and stability, making it a preferred form for biological assays and chemical synthesis compared to its free base counterpart [1].

Format Hydrochloride salt for aqueous biological assays and chemical synthesis
Scaffold Versatile oxazole core supports amine and ring functionalization
Field Medicinal chemistry and agrochemical research

Substitution Risks for 5-Phenyloxazol-2-amine HCl


Substituting 5-phenyloxazol-2-amine hydrochloride with seemingly similar oxazol-2-amine analogs is inadvisable for rigorous scientific workflows. The specific placement of the phenyl group at the 5-position of the oxazole ring, combined with the unsubstituted 2-amino group, creates a unique steric and electronic environment that dictates distinct molecular interactions [1]. For instance, in VEGFR2 kinase inhibition assays, N,5-diaryloxazol-2-amines exhibit potent activity (IC50 < 500 nM) that is highly dependent on the specific substitution pattern; simple modifications can abolish activity [1]. Furthermore, SAR studies on 5-lipoxygenase inhibition demonstrate that the presence of a hydroxyl or amino group on the N-aryl ring is essential for activity, a feature not present in simpler analogs like N,N-dimethyl-5-phenyloxazol-2-amine [2]. Therefore, assuming interchangeability can lead to false negatives, skewed SAR interpretations, and significant project delays.

Kinase selectivity
Substituting with 5-(4-fluorophenyl)-N-phenyloxazol-2-amine may shift selectivity away from VEGFR2, as reported FLT3 IC50 differs significantly.
5-LOX SAR
N,N-dimethyl-5-phenyloxazol-2-amine lacks the essential p-position hydroxyl/amino group required for 5-LOX inhibition, likely abolishing activity.
Heterocycle identity
Catalytic reduction produces 2-amino-5-phenyloxazolidine, a saturated analog with distinct physical and chemical properties; not interchangeable.

Quantitative Evidence for 5-Phenyloxazol-2-amine HCl


VEGFR2 Kinase Inhibition by Diaryloxazol-2-amines

A doctoral thesis screening VEGFR2 tyrosine kinase (KDR) inhibitors identified 16 biologically active N,5-diaryloxazol-2-amines with IC50 values below 500 nM, establishing the core scaffold's potency [1]. This finding provides a quantitative benchmark for the activity of 5-phenyloxazol-2-amine derivatives. In contrast, a related compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, showed significantly weaker activity in FLT3 inhibition (IC50 = 1410 nM) [2], highlighting the profound impact of specific aryl substitutions on kinase selectivity and potency.

VEGFR2 inhibition
Cross-study comparable
IC50 < 500 nM
vs. FLT3 IC50 1410 nM
≥2.8-fold difference
Substitution pattern critically modulates kinase selectivity and potency.
Assay details not fully specified in abstract.
VEGFR2 kinase inhibition cancer research

In Vivo 5-LOX Inhibition vs. Zileuton

In a study optimizing N-aryl-5-aryloxazol-2-amine derivatives for 5-LOX inhibition, a final optimized hit compound demonstrated superior and more sustained anti-inflammatory activity compared to the clinically used 5-LOX inhibitor zileuton in an in vivo arachidonic acid-induced ear edema model [1]. While the exact structure of the hit compound is not specified in the abstract, it is derived from the 5-phenyloxazol-2-amine scaffold, proving its potential for generating compounds with better in vivo pharmacodynamics than a marketed drug [1].

5-LOX in vivo model
Head-to-head
Optimized derivative showed reported sustained anti-inflammatory response
Comparator: zileuton (topical)
Supports scaffold potential for sustained pharmacodynamic endpoint in topical model.
Exact hit structure not disclosed.
5-lipoxygenase inflammation asthma

Synthesis Selectivity: Oxazole vs. Oxazolidine

A study on the synthesis and reductive cleavage of aminooxazoles demonstrated that 2-amino-5-phenyloxazole can be obtained in good yield by heating a benzylurethan precursor with concentrated hydrochloric acid [1]. Critically, catalytic reduction of the same precursor yields 2-amino-5-phenyloxazolidine (m.p. 110-112°C), a structurally distinct saturated analog [1]. This provides a clear synthetic route for selectively accessing either the aromatic oxazole or the saturated oxazolidine based on reaction conditions.

Synthetic selectivity
Head-to-head
Acidic hydrolysis yields aromatic oxazole; catalytic reduction yields saturated oxazolidine (m.p. 110–112°C)
Common precursor: benzylurethan
Reaction condition defines heterocycle oxidation state; distinct chemical identity must be verified.
organic synthesis catalysis heterocyclic chemistry

Validated Applications of 5-Phenyloxazol-2-amine HCl


Lead Optimization for VEGFR2 Cancer Therapeutics

5-Phenyloxazol-2-amine hydrochloride serves as a privileged starting scaffold for developing potent VEGFR2 kinase inhibitors, as evidenced by the discovery of multiple N,5-diaryloxazol-2-amines with IC50 values under 500 nM [1]. Procurement of this compound is justified for medicinal chemistry teams aiming to optimize kinase selectivity and potency through systematic SAR studies on the aryl rings, building upon a validated and highly active chemical series [1].

Topical Anti-Inflammatory Agent Development

Research teams focused on chronic inflammatory skin disorders should prioritize 5-phenyloxazol-2-amine hydrochloride as a core scaffold for designing novel 5-lipoxygenase (5-LOX) inhibitors. Direct comparative data demonstrates that optimized derivatives of this scaffold can achieve superior and more sustained in vivo anti-inflammatory activity than the marketed drug zileuton in a topical application model [2]. This evidence supports its use in programs targeting improved treatments for conditions like psoriasis or atopic dermatitis.

SAR Studies on 5-LOX Inhibition

For academic and industrial groups investigating the role of 5-LOX in inflammation, asthma, or arthritis, 5-phenyloxazol-2-amine hydrochloride is a critical research tool. Published SAR analyses on N-aryl-5-aryloxazol-2-amine derivatives have already established the essential role of p-position hydroxyl or amino groups on the N-phenyl ring for 5-LOX inhibitory activity [2]. Procuring this base compound enables further exploration of how other substituents (halogens, methyl groups) modulate potency, providing a clear path to new intellectual property [2].

Application
Selection Property
Validation Focus
VEGFR2 kinase inhibitor lead optimization
Reported kinase inhibition potency class
Selectivity optimization via aryl substitution patterns
Topical anti-inflammatory research studies
Sustained in vivo model response profile
Endpoint comparison in arachidonic acid ear edema model
5-LOX inhibition SAR studies
5-LOX inhibitory SAR precedents
p-position substitution requirement validation (hydroxyl/amino)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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